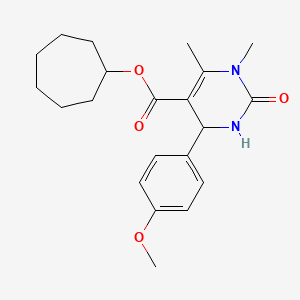

Cycloheptyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Cycloheptyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation reaction. The compound features a cycloheptyl ester group at position 5, a 4-methoxyphenyl substituent at position 4, and methyl groups at positions 1 and 4. The methoxy group enhances lipophilicity and may influence binding to biological targets, while the cycloheptyl ester contributes to steric bulk and solubility properties .

Properties

IUPAC Name |

cycloheptyl 6-(4-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4/c1-14-18(20(24)27-17-8-6-4-5-7-9-17)19(22-21(25)23(14)2)15-10-12-16(26-3)13-11-15/h10-13,17,19H,4-9H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISQDVJARVNZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)OC)C(=O)OC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cycloheptylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl acetoacetate and urea under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydropyrimidine ring system which is known for its biological activity. The presence of a methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Medicinal Chemistry

Cycloheptyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to inhibit tumor growth is attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Research indicates that compounds with similar structures possess antimicrobial activity. Cycloheptyl derivatives are being investigated for their efficacy against resistant bacterial strains.

Pharmacology

The pharmacological profile of this compound includes:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that play crucial roles in metabolic pathways. This property is particularly valuable in drug design aimed at modulating metabolic diseases.

- Neuroprotective Effects : Some studies have suggested potential neuroprotective properties, making it a candidate for further research in neurodegenerative disorders.

Material Science

In addition to its biological applications, this compound has implications in material science:

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific properties due to its functional groups. These polymers may find applications in drug delivery systems or as biomaterials.

Case Study 1: Anticancer Activity

A study conducted on various tetrahydropyrimidine derivatives indicated that cycloheptyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo exhibited significant cytotoxicity against breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound has promising antibacterial activity. Further modifications to enhance its potency and selectivity are ongoing.

Mechanism of Action

The mechanism of action of Cycloheptyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 4-methoxyphenyl group (shared with ) enhances π-π stacking interactions in biological systems, while cyanophenyl () introduces electron-withdrawing effects.

- Thioxo vs. Oxo : Thioxo derivatives (e.g., ) exhibit stronger hydrogen-bonding capabilities due to sulfur’s polarizability, influencing crystal packing and solubility .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity:

Bioactivity:

- Antibacterial Activity: Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-THP-5-carboxylate demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus .

- Calcium Channel Blocking : Methoxy-substituted DHPMs (e.g., ) show affinity for L-type calcium channels, with IC₅₀ values in the micromolar range.

Biological Activity

Cycloheptyl 4-(4-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 301322-87-2) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H28N2O4

- Molecular Weight : 372.465 g/mol

- Structure : The compound features a cycloheptyl moiety linked to a tetrahydropyrimidine core with a methoxyphenyl substituent.

This compound exhibits biological activity primarily through its interaction with various enzyme systems and receptor targets. Key mechanisms include:

- Inhibition of Lipoxygenases : The compound has shown potential as an inhibitor of mammalian lipoxygenases (ALOX15), which are involved in the metabolism of arachidonic acid and play a role in inflammation and cancer. The presence of the methoxy group enhances binding affinity to the enzyme's active site, affecting its catalytic activity .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models .

- G Protein-Coupled Receptor Modulation : There is evidence that cycloheptyl derivatives can act on G protein-coupled receptors (GPCRs), influencing signal transduction pathways related to various physiological responses .

In Vitro Studies

In vitro studies have demonstrated that this compound possesses significant inhibitory activity against ALOX15 with IC50 values indicating effective concentration ranges for therapeutic applications. Comparative data from similar compounds suggest that structural modifications can lead to variations in potency and selectivity .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicate a reduction in inflammatory markers and improved outcomes in conditions such as arthritis and colitis when treated with cycloheptyl derivatives. These findings support the potential use of this compound in therapeutic strategies targeting inflammatory diseases.

Case Studies

- Case Study on Inflammatory Response : In a study involving rats with induced inflammation, administration of this compound resulted in a significant decrease in paw edema and cytokine levels compared to control groups .

- Cancer Research : Another study explored the compound's effects on cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in certain cancer types through modulation of apoptotic pathways .

Data Tables

| Biological Activity | IC50 Value (μM) | Target |

|---|---|---|

| ALOX15 Inhibition | 10 | Lipoxygenase |

| Antioxidant Activity | N/A | Free Radical Scavenging |

| Anti-inflammatory Effect | N/A | Cytokine Reduction |

Q & A

Q. What synthetic methodologies are commonly employed for preparing substituted tetrahydropyrimidine derivatives like this compound?

The Biginelli reaction is widely used for synthesizing tetrahydropyrimidine scaffolds. Modifications include using cycloheptanol-derived esters and optimizing reaction conditions (e.g., HCl or Lewis acid catalysis) to incorporate the 4-methoxyphenyl and cycloheptyl groups. Purification often involves recrystallization or column chromatography, with structural confirmation via NMR and X-ray crystallography .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, β = 114.443°) are refined using SHELXL, ensuring precise bond lengths and angles. Hydrogen bonding and π-π interactions are analyzed to confirm stability .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data between similar tetrahydropyrimidines?

Discrepancies in unit cell parameters or torsion angles may arise from substituent effects (e.g., methoxy vs. trifluoromethyl groups). Use structure-validation tools like PLATON to check for missed symmetry or disorder. Cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) and computational models (DFT) to resolve ambiguities .

Q. What strategies optimize regioselectivity during the introduction of methyl and methoxyphenyl groups?

Regioselectivity is influenced by steric and electronic factors. For example, electron-donating groups (e.g., 4-methoxyphenyl) direct substitution to specific positions. Kinetic vs. thermodynamic control can be manipulated via temperature and catalyst choice (e.g., ZnCl₂ for faster equilibration). Monitoring intermediates with LC-MS or in situ IR helps refine pathways .

Q. How do structural modifications impact biological activity in tetrahydropyrimidine derivatives?

Substituents like the cycloheptyl group enhance lipophilicity, potentially improving membrane permeability. Antibacterial studies of analogs show that electron-withdrawing groups (e.g., -CF₃) increase activity against Gram-positive bacteria. Structure-activity relationship (SAR) models combined with molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes .

Q. What computational methods are recommended for modeling this compound’s interaction with biological targets?

Molecular dynamics (MD) simulations using AMBER or GROMACS can predict binding stability. Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) elucidate electronic properties (e.g., HOMO-LUMO gaps), while pharmacophore modeling identifies critical interaction sites .

Methodological Considerations

- Crystallographic Refinement : Use SHELXL for high-resolution data, applying restraints for disordered atoms. R factors below 0.05 indicate high reliability .

- Synthetic Troubleshooting : If yields are low, consider microwave-assisted synthesis or ionic liquid solvents to accelerate reactions .

- Data Reproducibility : Report crystallographic data (e.g., CCDC numbers) and deposition in public databases (e.g., RCSB PDB) to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.